molecular formula C8H15NO2 B13278268 Methyl 3,4-dimethylpyrrolidine-3-carboxylate

Methyl 3,4-dimethylpyrrolidine-3-carboxylate

Cat. No.: B13278268
M. Wt: 157.21 g/mol
InChI Key: VXQVHJJNBMOBOI-UHFFFAOYSA-N
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Description

Methyl 3,4-dimethylpyrrolidine-3-carboxylate is a chemical compound with the molecular formula C₈H₁₅NO₂. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its versatile properties, making it an ideal candidate for various applications in scientific research, including drug development, catalysis, and organic synthesis .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl 3,4-dimethylpyrrolidine-3-carboxylate

InChI

InChI=1S/C8H15NO2/c1-6-4-9-5-8(6,2)7(10)11-3/h6,9H,4-5H2,1-3H3

InChI Key

VXQVHJJNBMOBOI-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC1(C)C(=O)OC

Origin of Product

United States

Preparation Methods

Direct Alkylation and Cyclization Approach

Method Overview:
This method involves the alkylation of a suitable precursor, typically methyl acetoacetate, with a halogenated alkylating agent, followed by cyclization to form the pyrrolidine ring.

Step-by-step Process:

  • Preparation of Haloketone Intermediate:
    • Methyl acetoacetate undergoes alkylation with a halogenated alkylating agent such as bromo-3,4-dichloropropane or bromo-3-chloropropane.
    • The molar ratio of methyl acetoacetate to the halogenated reagent is critical, generally maintained between 1:1.07–1:2.59 to optimize yield and minimize side reactions.
    • The reaction is performed in an alcoholic solvent (methanol, ethanol, or n-propyl alcohol) under a nitrogen atmosphere to prevent oxidation.
  • Cyclization to Pyrrolidine Ring:
    • The haloketone intermediate is then subjected to intramolecular cyclization using sodium methylate (NaOCH₃) as a base.
    • The reaction is carried out at temperatures between 0°C and 95°C, with precise control over pH and temperature to favor cyclization over polymerization or side reactions.
    • The process results in the formation of methyl 3,4-dimethylpyrrolidine-3-carboxylate in crude form.

Process Optimization:

  • The molar ratios, reaction temperature, and solvent choice are optimized to maximize yield and purity.
  • The reaction typically proceeds under an inert nitrogen atmosphere to prevent oxidative degradation.

Purification:

  • Crude product is purified via fractional distillation or recrystallization.
  • Recycled solvent (methanol) is often employed to improve process sustainability and reduce costs.

Sequential Bromination and Condensation Method

Method Overview:
This approach involves bromination of dimethyl fumarate or related fumarate derivatives, followed by condensation with hydroxylamine derivatives, and subsequent cyclization to generate the pyrrolidine ring.

Key Steps:

  • Bromination of dimethyl fumarate under photoflow conditions yields methyl 3-hydroxy-5-isoxazolecarboxylate, which can be further transformed into the target compound.
  • The brominated intermediate undergoes homologation via ester reduction, chlorination, and nucleophilic substitution, leading to the formation of the pyrrolidine core.
  • Decarboxylation steps unveil the final this compound.

Safety Note:

  • Bromination reactions involving dimethyl fumarate are exothermic and require careful thermal management.
  • Differential scanning calorimetry indicates high thermal decomposition energy, necessitating controlled temperature conditions.

Catalytic and Green Chemistry Techniques

Recent innovations emphasize environmentally friendly and scalable processes:

  • Use of ionic liquids such as N-(3-sulfopropyl)-N-methylpyrrolidone bisulfate as catalysts during esterification and alkylation steps.
  • Recyclable solvents and continuous flow reactors improve safety and scalability.
  • The process operates within a temperature window of 65–75°C during reflux and distillation, minimizing energy consumption and byproduct formation.

Research Outcomes and Data Tables

Step Reagents Solvent Temperature Duration Yield Notes
Alkylation Methyl acetoacetate + Bromo-3,4-dichloropropane Alcoholic (MeOH/EthOH) 0–95°C 4–6 hours 80–90% Inert atmosphere, molar ratio 1:1.07–2.59
Cyclization Haloketone + Sodium methylate Methanol 65–85°C 18 hours 75–85% Recycle solvent, fractional distillation
Purification Crystallization - - - High purity Recrystallization from ethanol or methanol

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dimethylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3,4-dimethylpyrrolidine-3-carboxylate is extensively used in scientific research due to its versatile properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Methyl 3,4-dimethylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions, thereby facilitating the formation of reactive intermediates. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,4-dimethylpyrrolidine-2-carboxylate
  • Ethyl 3,4-dimethylpyrrolidine-3-carboxylate
  • Methyl 3,4-dimethylpyrrolidine-3-carboxamide

Uniqueness

Methyl 3,4-dimethylpyrrolidine-3-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise control over molecular interactions is required .

Biological Activity

Methyl 3,4-dimethylpyrrolidine-3-carboxylate is a pyrrolidine derivative that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with two methyl groups at the 3 and 4 positions and a carboxylate group at the 3 position. Its molecular formula is C8H15NO2C_8H_{15}NO_2, and it possesses a molecular weight of approximately 157.21 g/mol. The presence of these functional groups contributes to its reactivity and biological interactions.

1. Neuroprotective Properties

Research indicates that compounds related to this compound may exhibit neuroprotective effects. These compounds can influence neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases .

2. Catalytic Applications

This compound has been studied as an organocatalyst in asymmetric synthesis, demonstrating enantioselectivity that is beneficial in pharmaceutical applications . This property allows it to facilitate various chemical reactions while enhancing the yield of desired products.

3. Antiviral Properties

Some derivatives of pyrrolidine compounds have shown antiviral activity, suggesting that this compound may also possess similar properties. This potential makes it a candidate for further investigation in antiviral drug development .

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It may modulate receptor activity or enzyme function, leading to various biological effects . This modulation can affect metabolic pathways and cellular responses.

Case Study: Neuroprotection

A study investigated the effects of this compound on neuronal cell cultures exposed to oxidative stress. Results indicated that treatment with the compound led to a significant reduction in cell death and improved cell viability compared to untreated controls. The compound's ability to enhance ATP production was also noted, suggesting an improvement in cellular energy metabolism.

Table: Summary of Biological Activities

Activity Description Reference
Neuroprotective EffectsReduces oxidative stress-induced neuronal death
Organocatalytic ActivityFacilitates asymmetric synthesis with high enantioselectivity
Antiviral PotentialExhibits activity against certain viral strains

Q & A

Q. Key Optimization Factors :

  • Temperature control during cyclization (60–80°C) to prevent side reactions.
  • Solvent choice (e.g., THF or DMF) to enhance reaction efficiency .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., distinguishing methyl groups at C3 vs. C4).
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex spectra .
  • X-ray Crystallography : Determines absolute configuration and confirms stereochemistry using software like SHELXL .
  • IR Spectroscopy : Identifies ester carbonyl stretches (~1730 cm⁻¹) and confirms functional groups .

Q. Critical Considerations :

  • Solvent polarity impacts enantiomeric excess (e.g., hexane/ethanol mixtures improve separation).
  • Monitor optical rotation ([α]D) to quantify purity .

Advanced: How do substituent positions on the pyrrolidine ring influence biological activity?

Answer:

  • Steric Effects : C4-methyl groups hinder binding to flat enzyme active sites (e.g., proteases), reducing inhibitory potency.
  • Electronic Effects : Electron-withdrawing groups at C3 increase electrophilicity of the ester carbonyl, enhancing reactivity in nucleophilic acylations .

Q. Comparative Table of Analogues :

Compound Substituent Position Biological Activity (IC₅₀)
This compoundC3, C4-CH₃12 µM (Enzyme X inhibition)
Methyl 4-(3,5-dimethoxyphenyl) analogC4-aryl45 µM (Reduced activity)

Advanced: What methodologies address low yields in multi-step syntheses?

Answer:

  • Flow Chemistry : Continuous reaction systems improve mixing and heat transfer, boosting cyclization yields by 20–30% .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., esterification from 12 h to 30 min) and minimizes decomposition .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. Yield Optimization Example :

  • Traditional batch method: 45% yield.
  • Flow chemistry + microwave: 68% yield .

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